molecular formula C21H21BrN2O3 B10954309 (4Z)-4-(2-bromo-4-ethoxy-5-methoxybenzylidene)-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(2-bromo-4-ethoxy-5-methoxybenzylidene)-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10954309
M. Wt: 429.3 g/mol
InChI Key: NEUYHKKFDLISDR-YVLHZVERSA-N
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Description

4-[(Z)-1-(2-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes bromine, ethoxy, and methoxy functional groups

Preparation Methods

The synthesis of 4-[(Z)-1-(2-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the core pyrazolone structure, followed by the introduction of the bromine, ethoxy, and methoxy groups through various chemical reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

    Addition: The addition of atoms or groups to a double or triple bond, often using reagents like hydrogen or halogens.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(Z)-1-(2-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(2-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[(Z)-1-(2-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE can be compared with other similar compounds, such as:

  • 4-[(Z)-1-(2-BROMO-4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE
  • 4-[(Z)-1-(2-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE

These compounds share similar structures but differ in the presence or absence of specific functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of 4-[(Z)-1-(2-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C21H21BrN2O3

Molecular Weight

429.3 g/mol

IUPAC Name

(4Z)-4-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one

InChI

InChI=1S/C21H21BrN2O3/c1-5-27-20-12-18(22)15(11-19(20)26-4)10-17-14(3)23-24(21(17)25)16-8-6-7-13(2)9-16/h6-12H,5H2,1-4H3/b17-10-

InChI Key

NEUYHKKFDLISDR-YVLHZVERSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)Br)/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C)C)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C)C)OC

Origin of Product

United States

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